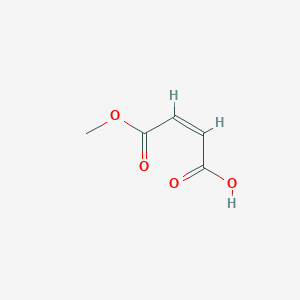

Monomethyl maleate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3052-50-4 |

|---|---|

Molekularformel |

C5H6O4 |

Molekulargewicht |

130.10 g/mol |

IUPAC-Name |

4-methoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7) |

InChI-Schlüssel |

NKHAVTQWNUWKEO-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC(=O)O |

Isomerische SMILES |

COC(=O)/C=C/C(=O)O |

Kanonische SMILES |

COC(=O)C=CC(=O)O |

melting_point |

144.5°C |

Andere CAS-Nummern |

3052-50-4 2756-87-8 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Synonyme |

(2Z)-2-Butenedioic Acid 1-Methyl Ester; (2Z)-2-Butenedioic Acid Monomethyl Ester ; ; Maleic Acid Methyl Ester; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; Hydrogen Methyl Maleate; Methyl Hydrogen (2Z)-2-Butendioate; Meth |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Monomethyl Maleate

Esterification Reactions for Monomethyl Maleate (B1232345) Production

The direct reaction between maleic anhydride (B1165640) and methanol (B129727) is the most common route to produce monomethyl maleate. This reaction is the first step in a two-step process that can ultimately lead to the formation of dimethyl maleate.

Reaction of Maleic Anhydride with Methanol

The synthesis of this compound occurs through the nucleophilic acyl substitution of maleic anhydride with methanol. chemicalbook.com This initial esterification is a rapid and irreversible reaction that can proceed even at atmospheric temperature without a catalyst. The reaction involves the opening of the anhydride ring by the methanol molecule to form the monoester. researchgate.net

The process is often the first stage in the production of dimethyl maleate, where the resulting this compound is then further esterified. chemicalbook.comepa.gov For the synthesis of this compound specifically, the reaction conditions can be controlled to favor the formation of the monoester. For instance, the reaction can be conducted at temperatures ranging from room temperature up to 100°C. google.comchemicalbook.com One preparation method involves reacting maleic anhydride with methanol at a temperature between 30 to 55°C with a stirring speed of 30 to 60 revolutions per minute, with the entire alcoholysis reaction completing in under an hour. chemicalbook.com The resulting product is a transparent, viscous liquid. chemicalbook.com

Different molar ratios of maleic anhydride to methanol can be used, with ratios of 1:1 to 1:1.5 being common in processes that subsequently produce dimethyl maleate. google.com The reaction can be performed in a batch reactor, such as a three-neck flask equipped with a condenser and stirrer, or in a continuous process. google.com

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Value/Range | Source(s) |

|---|---|---|

| Reactants | Maleic anhydride, Methanol | chemicalbook.com |

| Reaction Type | Esterification (Nucleophilic Acyl Substitution) | chemicalbook.com |

| Temperature | Room temperature to 100°C | google.comchemicalbook.com |

| Catalyst | Can be performed without a catalyst | |

| Molar Ratio (Maleic Anhydride:Methanol) | 1:1 to 1:1.5 | google.com |

| Reaction Time | < 1 hour | chemicalbook.com |

Kinetic Studies of this compound Formation

The rate equation for the formation of this compound has been determined through experimental data collected by monitoring the change in total acid concentration over time. documentsdelivered.comscientific.net In one study, the activation energy for the formation of this compound was found to be 47.08 kJ/mol. Another study focusing on the subsequent conversion to dimethyl maleate using an H-Y zeolite catalyst reported an activation energy of 44.65 kJ/mol for that second step. epa.gov

The kinetic experiments are often carried out in a batch reactor where temperature is carefully controlled. researchgate.net Samples are taken at different time intervals and analyzed to determine the concentrations of the reactants and products.

Catalytic Approaches in this compound Synthesis

Acid-Catalyzed Synthesis of this compound

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are traditionally used in the esterification of maleic anhydride. chemicalbook.comzbaqchem.com The synthesis involves a nucleophilic acyl substitution for the formation of the monomethyl ester, which is then followed by a Fischer esterification for the dimethyl ester. chemicalbook.com However, the use of these homogeneous catalysts can lead to challenges, including equipment corrosion and difficulties in product separation.

Application of Strong Acid Cation Type Catalysts

To overcome the drawbacks of homogeneous catalysts, heterogeneous solid acid catalysts have gained significant attention. researchgate.net Strong acid cation exchange resins are a prominent type of solid catalyst used for this esterification. ppor.az These resins are typically based on sulfonated polystyrene cross-linked with divinylbenzene. cnionresin.com

These macroporous resins offer a large surface area and high ion-exchange capacity, making them effective catalysts for organic reactions. They provide the advantage of easy separation from the product mixture, which simplifies the purification process and minimizes contamination. researchgate.net The use of strong acid cation exchange resins, such as Dowex 50WX8, has been reported in the esterification of maleic anhydride. ppor.az The catalytic activity is attributed to the sulfonic acid groups present in the resin structure. cnionresin.com The synthesis of dimethyl maleate using a strong acid cation type catalyst has been studied, indicating its applicability in this type of esterification. scientific.net

Table 2: Comparison of Catalytic Approaches

| Catalyst Type | Examples | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Homogeneous Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid | High catalytic efficiency | Corrosion, separation difficulties, environmental concerns | chemicalbook.comzbaqchem.com |

| Heterogeneous Solid Acid Catalysts (Strong Acid Cation Exchange Resins) | Sulfonated polystyrene resins (e.g., Dowex 50WX8) | Easy separation, reduced corrosion, reusability | Potentially slower reaction rates compared to homogeneous catalysts | researchgate.netppor.az |

Sustainable and Green Chemistry Pathways for this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable routes for chemical synthesis. For esterification reactions, this often involves the use of solid, reusable catalysts to minimize waste and avoid corrosive and environmentally harmful substances. researchgate.net

Another aspect of green chemistry is the use of safer, more environmentally benign reagents. While not directly applied to this compound synthesis in the provided context, the use of dimethyl carbonate as a "green" methylating agent in other reactions highlights a potential area for future research. nih.gov Dimethyl carbonate is non-toxic, biodegradable, and its use can avoid the formation of inorganic salt by-products. nih.gov

Furthermore, developing processes that are 100% biorenewable is a key goal. For instance, a one-pot, solvent-free synthesis of dimethyl terephthalate (B1205515) from biorenewable sources has been achieved, suggesting that similar green pathways could be explored for other commodity chemicals. iastate.edu

Environmentally Benign Synthetic Procedures

The synthesis of this compound via the alcoholysis of maleic anhydride with methanol is a well-established reaction. Environmentally benign approaches to this process prioritize mild reaction conditions to reduce energy consumption. Research has demonstrated that the ring-opening esterification of maleic anhydride can proceed efficiently at room temperature. google.comchemicalbook.com One method involves the simple stirring of maleic anhydride with methanol, which can be completed without external heating. chemicalbook.com The reaction is exothermic, and after initiation, it can sustain itself. google.com

The process can be carried out by dissolving maleic anhydride in a majority of the required methanol, stirring until dissolved, and then adding the remaining methanol to continue the reaction for about 30 minutes. chemicalbook.com This procedure can be conducted at ambient temperature or with gentle warming to between 30 and 55 °C. chemicalbook.com The use of room temperature conditions represents a significant energy-saving advantage. google.com Another strategy employs a non-polar solvent and a hydrogen halide catalyst, which is described as a simple process with a short production period. google.com

Table 1: Environmentally Benign Synthesis Parameters for this compound

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Maleic Anhydride, Methanol | google.comchemicalbook.com |

| Temperature | Room Temperature or 30-55 °C | chemicalbook.com |

| Reaction Time | ~30 minutes after dissolution | chemicalbook.com |

| Key Feature | Energy-saving due to mild temperature conditions | google.com |

Continuous Flow Synthesis Methodologies

Continuous flow processes offer significant advantages for the industrial production of this compound by enabling consistent and efficient synthesis. In this methodology, reactants are continuously fed into a reactor system, and the product is continuously removed. For the synthesis of this compound, maleic anhydride and methanol are continuously added to a mono-esterification reactor. patsnap.com

The reaction to form this compound is the first stage in a continuous process to produce dimethyl maleate. google.comgoogle.com The process involves maintaining a specific liquid level (typically one-third to two-thirds full) in the single-esterification kettle to ensure consistent reaction conditions. patsnap.comgoogle.com The generated this compound is then continuously pumped from this initial reactor to a subsequent stage, such as a catalytic esterification tower, for further reaction. patsnap.comgoogle.comgoogle.com This method allows for high throughput and improved control over reaction parameters compared to batch processing.

Table 2: Continuous Flow Synthesis Parameters for this compound

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Maleic Anhydride, Methanol | patsnap.com |

| Reactor Type | Single-esterification kettle/reactor | patsnap.comgoogle.com |

| Process Type | Continuous feed and removal | patsnap.comgoogle.com |

| Molar Ratio (Maleic Anhydride:Methanol) | 1:1 to 1:1.5 | google.com |

| Temperature | 70-100 °C | patsnap.com |

| Subsequent Step | Continuous pumping to a catalytic esterification tower | google.comgoogle.com |

Advanced Synthetic Strategies and Yield Optimization

Optimizing the yield of this compound is a critical aspect of its synthesis, particularly as it is often an intermediate for other valuable chemicals like monomethyl fumarate (B1241708). Advanced strategies focus on precise control of reaction parameters to maximize conversion and minimize side reactions.

The initial alcoholysis of maleic anhydride to this compound is a rapid and exothermic reaction. google.com To ensure the complete conversion of maleic anhydride, a slight excess of methanol is typically used, with a molar ratio of maleic anhydride to methanol often set between 1:1.05 and 1:1.1. google.com While the formation of this compound is efficient, subsequent reactions, such as isomerization to monomethyl fumarate, have been the subject of significant optimization studies, which reflect on the conditions for the initial step. For instance, processes designed for high-yield monomethyl fumarate production (85-90%) start with the carefully controlled formation of this compound. google.com In integrated processes, such as the synthesis of dimethyl maleate, the initial esterification step to this compound is a precursor to a second esterification that can achieve yields as high as 99.6%. google.com This indicates a highly efficient and optimized initial conversion to this compound.

Table 3: Parameters for Optimized this compound Synthesis

| Parameter | Condition for High Yield | Source |

|---|---|---|

| Reactant Ratio (Maleic Anhydride:Methanol) | 1:1.05 to 1:1.1 for complete conversion | google.com |

| Reaction Type | Exothermic alcoholysis ring-opening | google.com |

| Overall Yield (in subsequent product synthesis) | Initial step in processes with 85-90% yield for monomethyl fumarate | google.com |

| Esterification Yield (in subsequent diester synthesis) | Precursor step in a process with 99.6% esterification yield for dimethyl maleate | google.com |

Chemical Reactivity and Mechanistic Investigations of Monomethyl Maleate

Reactions Involving the Carbon-Carbon Double Bond

The electron-deficient nature of the carbon-carbon double bond, a consequence of the two adjacent electron-withdrawing carbonyl groups, makes it susceptible to various addition and isomerization reactions.

One of the most significant reactions of monomethyl maleate (B1232345) is its isomerization to its trans diastereomer, monomethyl fumarate (B1241708). wikipedia.orgpatsnap.com This conversion from the less stable cis isomer to the more stable trans isomer is a thermodynamically favorable process. nih.govresearchgate.net The isomerization can be initiated through several mechanisms, including acid catalysis, radical pathways, and enzymatic catalysis. wikipedia.orggoogle.comchemrxiv.org For instance, heating monomethyl maleate in the presence of reagents like hydrochloric acid or thiourea (B124793) can facilitate the conversion. wikipedia.orggoogle.com Photochemical methods, often involving a sensitizer (B1316253) like bromine in the presence of light, can also induce isomerization by creating a radical intermediate that allows for free rotation around the central carbon-carbon single bond before the double bond reforms. wikipedia.orgyoutube.com

In biological systems, this transformation is efficiently catalyzed by the enzyme maleate isomerase. nih.govwikipedia.org The enzymatic mechanism involves the nucleophilic addition of a cysteine residue to the double bond of maleate, forming a covalent succinylcysteine intermediate. nih.gov This allows for rotation around the C2-C3 bond, followed by elimination to release the fumarate product. nih.govwikipedia.org

Lewis acids are effective catalysts for the isomerization of this compound. google.com Strong Lewis acids, such as aluminum chloride (AlCl₃), can catalyze the conversion to monomethyl fumarate. google.com The catalytic role of the Lewis acid involves its interaction with one of the carbonyl oxygen atoms. This interaction increases the electrophilicity of the double bond and can facilitate bond rotation through the formation of a carbocationic intermediate, ultimately leading to the more stable trans isomer. Other acid catalysts reported to be effective for this isomerization include phosphoric acid and fumaryl (B14642384) chloride. google.com The introduction of Lewis acidic additives is a known strategy in organometallic catalysis to enhance reactivity and selectivity in various chemical transformations. rsc.org

A variety of catalysts have been documented for the isomerization of this compound, as detailed in the table below.

| Catalyst | Reference(s) |

| Hydrochloric Acid (HCl) | google.com |

| Thiourea | google.com |

| Aluminum Chloride (AlCl₃) | google.com |

| Phthaloyl chloride | google.com |

| Oxalyl chloride | google.com |

| Phosphoric Acid | google.com |

| Fumaryl chloride | google.com |

The isomerization from maleate to fumarate derivatives is an energetically favorable, or exergonic, process. nih.govresearchgate.net The trans configuration of the fumarate isomer allows the two bulky carboxyl/ester groups to be positioned further apart, minimizing steric repulsion and leading to greater thermodynamic stability compared to the cis isomer. wikipedia.org This increased stability is reflected in their physical properties. For example, fumaric acid has a significantly higher melting point (287 °C) and lower water solubility compared to maleic acid (135 °C). wikipedia.orgkyoto-u.ac.jp A similar trend is observed in their esters; dimethyl fumarate is a white solid with a melting point of 103-105 °C, whereas dimethyl maleate is a liquid at room temperature. youtube.com

The heat of combustion for maleic acid is 22.7 kJ/mol higher than that of fumaric acid, quantitatively demonstrating the lower potential energy of the trans isomer. wikipedia.org The energy difference between the maleate and fumarate isomers is estimated to be approximately 20 kJ/mol. nih.gov This thermodynamic difference is the driving force for the isomerization, ensuring that at equilibrium, the fumarate form is heavily favored. chemrxiv.org

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with two electron-withdrawing carbonyl groups (one from the acid and one from the ester). This electronic feature makes it an excellent Michael acceptor, rendering it susceptible to conjugate nucleophilic addition (Michael addition). wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system.

This compound, considered the active metabolite of dimethyl fumarate, readily reacts with biological nucleophiles, particularly thiols like the cysteine residue in glutathione (B108866) (GSH). nih.gov This reactivity is believed to be central to its mechanism of action in a pharmacological context. patsnap.com The reaction proceeds via the nucleophilic attack of the thiolate anion on the double bond, forming a covalent adduct. nih.gov While both dimethyl fumarate and monomethyl fumarate are Michael acceptors, the latter is reported to react more slowly with glutathione. nih.gov Half-esters of maleic acid are known to undergo the Michael reaction with active methylene (B1212753) compounds in the presence of a catalyst like sodium acetate. wikipedia.org

Maleate esters are well-known dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition method for forming six-membered rings. masterorganicchemistry.com The electron-withdrawing ester groups render the double bond electron-poor, which accelerates the reaction with electron-rich conjugated dienes. masterorganicchemistry.comresearchgate.net While specific studies on this compound as a dienophile are less common, the reactivity of related compounds like dimethyl maleate and organotin methyl maleates is well-documented. rsc.orgcapes.gov.br

For example, triphenyltin (B1233371) methyl maleate has been shown to react with dienes such as 2,3-dimethylbuta-1,3-diene and cyclopentadiene (B3395910) to yield the expected crystalline Diels-Alder adducts. rsc.org The stereochemistry of the dienophile is retained in the product, meaning that the use of a maleate ester results in a cis-substituted cyclohexene (B86901) derivative. researchgate.net

Isomerization to Monomethyl Fumarate: Mechanistic Insights

Reactions Involving the Carboxyl and Ester Functionalities

This compound contains both a carboxylic acid group and a methyl ester group, each with its own characteristic reactivity.

The carboxylic acid functional group can undergo typical reactions such as deprotonation with a base to form a carboxylate salt. It can also be further esterified. For instance, in the presence of excess methanol (B129727) and an acid catalyst, the carboxylic acid moiety of this compound can be converted to a second methyl ester, yielding dimethyl maleate. koyonchem.comgoogle.comgoogle.com

The ester functional group can be hydrolyzed under either acidic or basic conditions to yield maleic acid and methanol. libretexts.org Acid-catalyzed hydrolysis is a reversible equilibrium process, while base-catalyzed hydrolysis (saponification) is irreversible and goes to completion, forming a maleate salt and methanol. libretexts.org In terms of electrophilicity, carboxyl groups are generally less reactive towards nucleophiles than aldehydes or ketones, but can be reduced by strong reducing agents. libretexts.org

The preparation of this compound itself is a reaction involving these functionalities, typically achieved through the mono-esterification of its parent, maleic anhydride (B1165640). koyonchem.comchemicalbook.com This reaction involves the nucleophilic attack of one equivalent of an alcohol, such as methanol, on one of the carbonyl carbons of the anhydride ring, causing the ring to open and form the half-ester, half-acid product. koyonchem.com

Hydrolysis Kinetics and Reaction Pathways

The hydrolysis of this compound involves the cleavage of its ester group in the presence of water to yield maleic acid and methanol. This reaction can be catalyzed by either acid or base.

Under alkaline conditions, the hydrolysis of esters typically follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The accepted mechanism is a nucleophilic addition-elimination at the ester's carbonyl carbon. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion (CH₃O⁻) is eliminated, and following protonation, methanol is formed alongside the maleate dianion. Due to the excess of the hydrolyzing agent (e.g., OH⁻), the reaction can often be treated as following pseudo-first-order kinetics. chemrxiv.org

The rate of hydrolysis is significantly influenced by pH. Studies on related maleamic acids have shown that hydrolysis is pH-dependent. rsc.org Similarly, for this compound, the rate would be slow at neutral pH but would increase significantly in acidic or, more dramatically, in basic solutions. The presence of the neighboring carboxylic acid group can also play a role, potentially participating in an intramolecular catalysis, although the field effect of the carboxylate anion can also influence the stability of intermediates. msuniv.ac.in

The reaction pathway leads to the formation of maleic acid and methanol. The progress of the hydrolysis can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the methyl ester peak and the appearance of signals corresponding to methanol and changes in the vinyl protons of the resulting maleic acid. rsc.org

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this involves reacting it with another alcohol (R'OH) to form a different maleate monoester (this compound) and methanol. This reaction is typically reversible and requires a catalyst, which can be either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification : Under basic conditions, an alkoxide (R'O⁻) from the new alcohol acts as the nucleophile. It attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate. The original methoxide group is then eliminated, yielding the new ester. masterorganicchemistry.com To drive the equilibrium towards the product side, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In an acidic medium, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. The new alcohol then attacks this activated carbon. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed upon deprotonation. masterorganicchemistry.com

The efficiency of transesterification depends on the structure of the alcohol, the reaction conditions (temperature, catalyst concentration), and the effective removal of the methanol byproduct to shift the equilibrium.

Ammonolysis Studies (related to maleate esters)

Ammonolysis is the reaction of an ester with ammonia (B1221849) to form an amide and an alcohol. dalalinstitute.com In the case of this compound, reaction with ammonia would yield maleamic acid methyl ester and methanol. Studies on the ammonolysis of related diesters, such as dimethyl maleate, provide significant insight into this reaction. nih.govacs.org

The reaction mechanism involves the nucleophilic attack of ammonia on the ester's carbonyl carbon, forming a tetrahedral intermediate. The leaving group, methoxide, is then expelled to form the amide. dalalinstitute.com However, for unsaturated esters like maleates, a significant side reaction can occur: the conjugate (or Michael) addition of ammonia to the carbon-carbon double bond. nih.govacs.org This leads to the formation of aminated, saturated byproducts.

Research on the ammonolysis of dimethyl fumarate and dimethyl maleate has shown that esters with a C=C double bond in their backbone generally exhibit higher ammonolysis reactivity compared to their saturated counterparts like dimethyl succinate (B1194679). nih.govacs.org The selectivity towards the desired unsaturated amide versus the conjugate addition product is highly dependent on reaction conditions. For instance, lowering the reaction temperature has been shown to significantly increase the selectivity for the amide product over the Michael addition adduct in the ammonolysis of dimethyl fumarate. acs.org

| Reaction Temperature (°C) | Selectivity for Unsaturated Amide (%) |

|---|---|

| 60 | 24.1 |

| 10 | 81.1 |

Reactivity with Epoxides and Anhydrides

The dual functionality of this compound allows it to act as a monomer in polymerization reactions, particularly with electrophilic ring systems like epoxides and anhydrides.

Ring-Opening Reactions with Epoxidized Plant Oils

Epoxidized plant oils, such as epoxidized soybean oil (ESO) or linseed oil (ELO), are triglycerides containing oxirane rings on their fatty acid chains. mdpi.comyoutube.com These epoxides can be cross-linked by reacting them with curing agents that can open the oxirane ring. This compound can function as such an agent due to its carboxylic acid group.

The reaction mechanism involves the protonation of the epoxide's oxygen by the carboxylic acid, followed by a nucleophilic attack of the resulting carboxylate anion on one of the epoxide's carbon atoms. This ring-opening reaction results in the formation of a hydroxyl group and an ester linkage, effectively incorporating the maleate structure into the polymer network. nih.gov The reaction with this compound would produce monomethyl maleic esters of the epoxidized oil. chemicalbook.com The extent of this reaction can be significant; for example, this compound has been shown to react with a high percentage of available epoxy groups in the presence of a suitable catalyst. chemicalbook.com This reactivity is fundamental to producing bio-based thermoset resins and polymers with tunable mechanical properties. youtube.comnih.gov

Reactions with Maleic Anhydride to Form Unsaturated Structures

The reaction between maleic anhydride and an alcohol is the primary route to forming the corresponding monoester. The formation of this compound itself is achieved through the rapid, uncatalyzed reaction of maleic anhydride with methanol. researchgate.net This reaction involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of the monoester, which contains both a carboxylic acid and an ester function. researchgate.net

| Step | Reaction | Relative Rate | Catalyst Requirement |

|---|---|---|---|

| 1 | Maleic Anhydride + Methanol → this compound | Fast, Irreversible | None |

| 2 | This compound + Methanol ⇌ Dimethyl Maleate + Water | Slow, Reversible | Acid Catalyst |

Interactions with Inorganic Species: Sodium Hypophosphite Reactions

Sodium hypophosphite (NaH₂PO₂) is well-known as a reducing agent. wikipedia.org Its most prominent industrial use is in electroless nickel plating, where it reduces nickel ions in solution to form a nickel-phosphorus alloy coating on a substrate. wikipedia.org

While specific studies detailing the direct reaction between this compound and sodium hypophosphite are not prevalent in the reviewed literature, the known chemical functions of both compounds allow for postulation of potential interactions. Given its role as a reducing agent, sodium hypophosphite could potentially react with the carbon-carbon double bond in this compound. This would result in the saturation of the double bond, converting the maleate moiety into a succinate structure. This type of reduction is plausible, as hypophosphites are used to reduce various functional groups.

Alternatively, under certain conditions, there could be an interaction involving the carboxylic acid group, although this is less typical for hypophosphite reactions. It is important to note that sodium hypophosphite is a regulated chemical substance in some jurisdictions due to its potential use in other applications. wikipedia.org Any potential reaction would depend heavily on the specific conditions, such as temperature, pH, and the presence of any catalysts (like palladium, which is used in electroless plating). wikipedia.org

Polymer Science and Material Applications of Monomethyl Maleate

Homopolymerization and Copolymerization of Monomethyl Maleate (B1232345)

The polymerization behavior of monomethyl maleate is significantly influenced by its 1,2-disubstituted ethylene (B1197577) structure, which presents steric hindrance and affects reactivity.

Free Radical Polymerization Mechanisms

Free radical polymerization is a fundamental process for producing a wide variety of polymers. fiveable.me The mechanism proceeds through three primary stages: initiation, propagation, and termination. fiveable.meuomustansiriyah.edu.iq

Propagation: The newly formed monomer radical adds to successive monomer molecules, rapidly extending the polymer chain. uvebtech.com The rate of propagation is dependent on the concentrations of the monomer and the active radical species. fiveable.me The reactivity of the monomer and the radical end of the growing chain are independent of the chain length. stanford.edu

Termination: The growth of a polymer chain is concluded by termination reactions. This typically occurs through two mechanisms: combination, where two growing chains join to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end). stanford.edu

Monomers with a 1,2-disubstituted ethylene structure, such as maleic anhydride (B1165640) and its derivatives, generally exhibit a reluctance to homopolymerize via free radical mechanisms. researchgate.net This is attributed to the significant steric hindrance around the double bond, which impedes the approach of a growing polymer chain. While specific studies on the homopolymerization of this compound are scarce, it is expected to follow this trend of low reactivity in homopolymerization.

Copolymerization Studies with Vinyl and Acrylic Monomers

Due to its limited ability to homopolymerize, this compound is more valuable in copolymerization with other monomers. Copolymerization allows for the incorporation of the maleate functionality into a polymer backbone, thereby tailoring the properties of the final material. biosynth.com The behavior of a copolymerization system is described by the reactivity ratios of the comonomers (r₁ and r₂). scielo.br These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. fiveable.me

When r₁r₂ = 1, an ideal or random copolymer is formed. fiveable.me

When r₁r₂ < 1, the copolymer tends to have an alternating structure. fiveable.me

When r₁r₂ > 1, the system favors the formation of block copolymers. fiveable.me

While specific reactivity ratios for this compound with common vinyl and acrylic monomers are not widely reported in the literature, data for similar systems, such as styrene (B11656) and methyl methacrylate (B99206), provide insight into typical copolymerization behavior. researchgate.netresearchgate.net For instance, the copolymerization of styrene (St) and methyl methacrylate (MMA) has been extensively studied, with reactivity ratios that suggest the formation of a random copolymer. tue.nl Given the structural similarities, it is anticipated that this compound would readily copolymerize with electron-donating monomers like styrene and various acrylic monomers to produce copolymers with tailored properties. The presence of the carboxylic acid and ester groups from the this compound units can enhance properties such as adhesion and solubility.

Table 1: Illustrative Reactivity Ratios for Common Comonomer Pairs

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Characteristics |

| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Tendency for random copolymerization |

| Acrylonitrile | Methyl Methacrylate | 0.15 | 1.22 | Non-ideal, random copolymerization |

| Styrene | Maleic Anhydride | 0.04 | 0.40 | Strong tendency for alternating copolymerization |

Monomer-Isomerization Radical Polymerization (where applicable for maleates)

A unique polymerization mechanism applicable to certain maleates is monomer-isomerization radical polymerization. Research on dimethyl maleate, a close analog of this compound, has shown that it can be polymerized in the presence of an isomerization catalyst, such as certain amines. In this process, the maleate (cis-isomer) first isomerizes to the corresponding fumarate (B1241708) (trans-isomer). The fumarate, having less steric hindrance, can then undergo radical homopolymerization. This mechanism effectively bypasses the inherent low reactivity of the maleate structure. It is plausible that this compound could undergo a similar isomerization-polymerization pathway under appropriate catalytic conditions, although specific studies are needed for confirmation.

Synthesis of Functional Polymers and Advanced Materials

The functional groups of this compound make it a useful building block for creating specialized polymers like unsaturated polyester (B1180765) resins and thermosetting systems.

Unsaturated Polyester Resins Derived from this compound

Unsaturated polyester resins (UPRs) are a significant class of thermosetting polymers, typically formed by the polycondensation of diols with a mixture of saturated and unsaturated dicarboxylic acids or their anhydrides. kompozit.org.tr The resulting unsaturated polyester is then dissolved in a reactive diluent, commonly styrene, which can copolymerize with the unsaturation in the polyester backbone to form a cross-linked, three-dimensional network. researchgate.net

This compound can be used as a source of unsaturation in UPR formulations. While maleic anhydride is the conventional raw material, this compound offers an alternative pathway. kompozit.org.tr For example, a dicyclopentadiene (B1670491) (DCPD) monomaleate has been used in the synthesis of UPRs. google.com The general synthesis involves a two-stage process where a glycol is first reacted with the maleate source, followed by the addition of a saturated diacid (like phthalic anhydride) to build the polyester chain. umcs.pl During the synthesis at elevated temperatures (around 200°C), the maleate units can isomerize to fumarate units, which are more reactive in the subsequent cross-linking reaction with the vinyl monomer. umcs.pl

Table 2: Example Components in an Unsaturated Polyester Resin Formulation

| Component Type | Example Chemical | Function |

| Unsaturated Acid Source | This compound / Maleic Anhydride | Provides sites for cross-linking |

| Saturated Acid Source | Phthalic Anhydride / Isophthalic Acid | Modifies resin flexibility and properties |

| Glycol | Propylene Glycol / Ethylene Glycol | Forms the polyester backbone |

| Reactive Diluent | Styrene / Vinyl Toluene | Cross-links the polyester chains |

| Initiator | Methyl Ethyl Ketone Peroxide (MEKP) | Initiates the free radical curing process |

| Promoter | Cobalt Naphthenate | Accelerates the initiator decomposition |

This table provides a general overview of components used in UPRs. Formulations can be adapted to achieve specific performance characteristics.

Development of Thermosetting Resins

Thermosetting resins are polymers that are cured into a solid, infusible, and insoluble network structure. kompozit.org.tr The cross-linking process is irreversible, leading to materials with high thermal stability and mechanical strength. nih.govmdpi.com

This compound can be incorporated into various thermosetting systems. The double bond allows it to participate in addition polymerization reactions, while the carboxylic acid group can be used for other cross-linking chemistries, such as reactions with epoxy groups. For instance, half-esters of maleic acid can react with epoxy resins. kompozit.org.tr The development of thermosets based on this compound involves formulating the resin with appropriate cross-linking agents and initiators. The degree of cross-linking, which can be controlled by the concentration of this compound and the curing conditions, significantly influences the final properties of the thermoset, such as its glass transition temperature (Tg), modulus, and strength. nih.gov

Hydrogel Synthesis and Performance Characterization

Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large quantities of water. The incorporation of this compound units into a polymer backbone is a key strategy for hydrogel development. A common precursor, poly(maleic anhydride), can be readily converted to a poly(this compound) derivative through mono-esterification. For instance, copolymers such as poly(methyl vinyl ether-alt-maleic anhydride) are often used as the starting material. The anhydride rings are opened using methanol (B129727) or sodium hydroxide (B78521) in methanol to yield poly(methyl vinyl ether-alt-mono-sodium maleate). researchgate.netuomisan.edu.iq

The subsequent cross-linking of these polymer chains leads to the formation of the hydrogel network. One method involves metallo-supramolecular chemistry, where the addition of a salt solution, such as silver nitrate (B79036) (AgNO₃), to a poly(methyl vinyl ether-alt-mono-sodium maleate) solution results in the formation of a supramolecular polymer hydrogel. researchgate.net In this structure, the polycarboxylate ligands are cross-linked by silver(I) cations. researchgate.netresearchgate.net

The performance of these hydrogels is characterized by several key properties. Freeze-dried samples of the silver(I)-cross-linked hydrogel reveal a mesoporous network structure. researchgate.net A critical performance metric for hydrogels is their swelling capability. The degree of swelling is influenced by the comonomer used alongside maleic anhydride. For example, hydrogels synthesized from poly(methyl vinyl ether-alt-maleic anhydride) cross-linked with polyethylene (B3416737) glycol (PEG) exhibit a higher swelling equilibrium compared to those made with more hydrophobic comonomers like ethylene or isobutylene. ajchem-a.com The pH of the surrounding medium also strongly affects the swelling capacity, as the carboxyl groups on the this compound units can ionize, leading to electrostatic repulsion and increased water uptake. jocpr.com Furthermore, these hydrogels demonstrate interesting ion-exchange capabilities; for instance, Ag+ ions within the hydrogel matrix can be exchanged for copper(II) cations without causing the hydrogel to disintegrate. researchgate.netresearchgate.net

Table 1: Swelling Ratios of Maleic Anhydride-Based Hydrogels This interactive table summarizes the maximum swelling equilibrium for hydrogels formed from different maleic anhydride copolymers, as described in the text.

| Copolymer Precursor | Cross-linker | Maximum Swelling Equilibrium (%) |

| Poly(methyl vinyl ether-alt-maleic anhydride) | PEG | ~250% ajchem-a.com |

| Poly(ethylene-alt-maleic anhydride) | PEG | <250% ajchem-a.com |

| Poly(isobutylene-alt-maleic anhydride) | PEG | <250% ajchem-a.com |

Modified Polymers for Specific Applications (e.g., with saccharides)

The chemical structure of this compound allows for further modification to create polymers tailored for specific, advanced applications. A notable example is the modification with saccharides to produce biodegradable polymers with potential uses in the biological and biomedical fields. uomisan.edu.iq

A synthetic route for creating these modified polymers has been detailed, starting from poly(maleic anhydride). researchgate.netuomisan.edu.iq The process involves several steps:

Mono-esterification: Poly(maleic anhydride) is reacted with absolute methanol, often with an acid catalyst, to produce poly(mono carboxylic acid mono methyl maleate). This step introduces the core this compound structure. researchgate.netuomisan.edu.iq

Activation: The remaining carboxylic acid group on the polymer backbone is activated to make it more reactive. This is typically achieved by converting it into an acyl chloride using a reagent like thionyl chloride. researchgate.netuomisan.edu.iq

Saccharide Grafting: The activated polymer is then reacted with a protected mono-saccharide, where most hydroxyl groups are blocked to ensure the reaction occurs at a specific site. This results in the covalent attachment of the sugar moiety to the polymer backbone via an ester linkage. researchgate.netuobaghdad.edu.iq

Further Functionalization: The resulting saccharide-modified polymer can be further functionalized. For example, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide polymer, which can then be condensed with free mono-saccharides to create more complex structures. researchgate.net

These modifications aim to combine the properties of the synthetic polymer with the biological recognition and biodegradability of saccharides. Such materials are of interest for applications like cell-specific culture substrates and targeted drug delivery systems. uomisan.edu.iq

Cross-linking Chemistry in Polymer Networks

Cross-linking is the process of forming covalent or ionic bonds between polymer chains to create a stable, three-dimensional network. This process is fundamental to transforming soluble polymers into insoluble, elastic materials like hydrogels and is crucial for enhancing mechanical and thermal properties.

Polymers containing this compound units offer several pathways for cross-linking due to the presence of the reactive carboxylic acid group.

Esterification: A common chemical cross-linking method involves an esterification reaction. The carboxylic acid groups along the polymer chain can react with polyols, such as polyethylene glycol (PEG). This reaction, forming ester bridges between the chains, successfully creates a cross-linked network. ajchem-a.com Similarly, other diols like di(ethylene glycol)divinyl ether can be used as cross-linking agents. jocpr.com

Ionic/Metallo-supramolecular Cross-linking: The carboxylate groups, formed by deprotonating the carboxylic acid, can be ionically cross-linked using multivalent metal cations. For example, silver(I) ions (Ag+) can coordinate with the carboxylate groups of two different polymer chains, effectively linking them together. researchgate.netresearchgate.net This forms a metallo-supramolecular network that is dynamic and can exhibit unique properties, such as ion-exchange capabilities. researchgate.netresearchgate.net

Amide Formation: The maleic anhydride precursor can be directly reacted with diamines. The amine groups open the anhydride ring and form amide bonds. If a diamine is used, it can react with two different polymer chains, thereby creating a cross-link. This mechanism can also be used to graft the polymer to an amine-functionalized substrate. jocpr.com

The method and density of cross-linking have a profound impact on the final structure and properties of the polymer network.

Network Structure: Ionic cross-linking with metal cations has been shown to create a mesoporous network structure within the resulting hydrogel. researchgate.net The cross-linking density—the number of cross-links per unit volume—is a critical parameter. It is directly affected by the concentration of both the monomer and the cross-linking agent used during synthesis. Higher concentrations of the cross-linking agent lead to a higher density of cross-linking bridges.

Physical and Mechanical Properties: Cross-linking transforms a soluble polymer into an insoluble but swellable material. The degree of swelling is inversely related to the cross-linking density; a more tightly cross-linked network has less space for chains to expand and thus absorbs less water. ajchem-a.com Mechanical properties are significantly enhanced by cross-linking. The process increases stiffness, rigidity, and resistance to deformation. However, some studies have shown that light cross-linking can paradoxically result in a more ductile material compared to its linear counterpart. The type of cross-linking agent also matters; incorporating long-chain, flexible cross-linkers can improve impact resistance. uomisan.edu.iq

Thermal Stability: The thermal stability of the polymer is generally improved upon cross-linking, as the network structure restricts the movement of polymer chains at elevated temperatures.

Table 2: General Impact of Cross-linking on Polymer Properties This interactive table summarizes the typical effects that increasing the cross-link density has on various properties of a polymer network.

| Property | Impact of Increased Cross-linking Density |

| Swelling Capacity | Decreases |

| Mechanical Strength | Increases |

| Stiffness/Rigidity | Increases |

| Elasticity | Increases |

| Solubility | Decreases (becomes insoluble) |

| Glass Transition Temperature | Increases |

| Chain Mobility | Decreases |

This compound as a Polymer Building Block for Enhanced Properties

The true value of this compound in polymer science lies in its role as a versatile polymer building block. By incorporating this monomer into a polymer chain, material scientists can introduce functionalities that lead to enhanced or novel properties. The precise arrangement and type of monomers within a polymer chain are critical in defining the final material's characteristics, such as its stiffness or flexibility.

The maleate structure is a powerful tool for creating high-performance polymers. The carboxylic acid group in this compound is a key reactive site. It allows for a variety of post-polymerization modifications, including the grafting of side chains (like saccharides) or serving as the anchor point for cross-linking reactions. researchgate.netajchem-a.com This versatility enables the design of materials for specific functions.

Furthermore, the ability of the carboxylate group to coordinate with metal ions makes this compound an excellent building block for creating functional metal-containing polymers. The incorporation of metallic elements into the polymer structure can impart unique redox, optical, catalytic, or magnetic properties to the final material. The use of this compound to create silver-containing hydrogels is a prime example of how this building block can be used to develop materials with specific functional attributes. researchgate.netresearchgate.net In essence, this compound provides chemists with a reliable and adaptable component for the rational design of advanced functional polymers.

Advanced Analytical and Characterization Methodologies for Monomethyl Maleate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of monomethyl maleate (B1232345), providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of monomethyl maleate. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all hydrogen and carbon atoms in the molecule.

In ¹H NMR, the olefinic protons of the maleate backbone typically appear as two distinct doublets, a direct consequence of the cis configuration across the carbon-carbon double bond. The coupling constant (J-coupling) between these protons is a key diagnostic feature. The methyl protons of the ester group appear as a singlet. In one study using CDCl₃ as a solvent, the olefinic protons were observed as doublets at δ 6.34 and 6.15 ppm with a coupling constant of J = 12.2 Hz, while the methyl singlet appeared at δ 3.75 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. diva-portal.org The spectrum shows distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the olefinic carbons, and the methoxy (B1213986) carbon. rsc.orgdiva-portal.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the connectivity between protons and carbons, solidifying the structural assignment. rsc.org

Furthermore, ³¹P NMR has been utilized to study the reaction of this compound with reagents like sodium hypophosphite (SHP). diva-portal.orgresearchgate.net These studies monitor the chemical transformations involving phosphorus-containing species, revealing the formation of adducts and providing insight into reaction mechanisms. researchgate.net

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | CDCl₃ | 6.34 | d, J = 12.2 | Olefinic CH | rsc.org |

| 6.15 | d, J = 12.2 | Olefinic CH | rsc.org | ||

| 3.75 | s | OCH₃ | rsc.org | ||

| ¹³C | CDCl₃ | 167.96 | - | C=O (Acid) | rsc.org |

| 166.79 | - | C=O (Ester) | rsc.org | ||

| 134.50 | - | Olefinic CH | rsc.org | ||

| 126.97 | - | Olefinic CH | rsc.org | ||

| 52.43 | - | OCH₃ | rsc.org | ||

| DMSO-d6 | 51.8 | - | OCH₃ | diva-portal.org |

Note: s = singlet, d = doublet. Chemical shifts can vary slightly depending on solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds.

The FTIR spectrum of this compound is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester group is typically observed. acs.org For instance, in copolymers containing this compound, this peak has been identified around 1733 cm⁻¹. acs.org The spectrum also displays characteristic absorptions for the carboxylic acid C=O and O-H stretching vibrations. The C=C stretching vibration of the alkene is also a notable feature, with studies showing that a decrease in the intensity of the band around 1635 cm⁻¹ can indicate the reduction of this double bond during a reaction. diva-portal.org The presence of these distinct peaks confirms the successful synthesis of the monoester from its anhydride (B1165640) precursor. diva-portal.org

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Vibration | Approximate Wavenumber (cm⁻¹) | Reference(s) |

| Carboxylic Acid | O-H Stretch | 3200 - 2500 (broad) | General |

| Ester | C=O Stretch | ~1733 | acs.org |

| Carboxylic Acid | C=O Stretch | ~1710 | General |

| Alkene | C=C Stretch | ~1635 | diva-portal.org |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. This compound, containing an α,β-unsaturated carbonyl system, is expected to exhibit UV absorption. The primary electronic transition is the π → π* transition associated with the conjugated system of the double bond and the carbonyl groups.

Chromatographic Separation and Identification Methods

Chromatographic methods are indispensable for separating this compound from reaction mixtures, particularly from its trans-isomer (monomethyl fumarate), unreacted starting materials, and the diester byproduct.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. For GC-MS analysis, this compound is often derivatized to increase its volatility, though direct analysis is also possible. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column.

Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that acts as a molecular fingerprint. Studies on the fragmentation of related compounds indicate that protonated this compound primarily fragments via the loss of methanol (B129727). researchgate.net This characteristic fragmentation pattern is crucial for its definitive identification in complex mixtures. rsc.org

Table 3: GC-MS Fragmentation Data for this compound

| Technique | Key Observation | Significance | Reference(s) |

| GC-MS | Characterization confirmed by GC-MS analysis. | Standard method for purity assessment and identification. | rsc.org |

| CID of protonated molecule | Primary fragmentation is the loss of methanol. | Provides a diagnostic fragmentation pathway for mass spectrometric identification. | researchgate.net |

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method ideal for the analysis of compounds like this compound in complex matrices without the need for derivatization.

The technique first employs high-performance liquid chromatography (HPLC) to separate this compound from other components in a solution. Patent literature describes the use of analytical LC-MS, often with a C-18 column and acetonitrile (B52724)/water gradients, to monitor the progress of reactions involving this compound, such as its isomerization to monomethyl fumarate (B1241708). google.com

The separated analyte then enters the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even at very low concentrations, making it superior for analyzing complex biological or chemical samples.

Purity and Composition Analysis using Chromatography

Chromatographic techniques are indispensable for assessing the purity and composition of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to separate this compound from starting materials, byproducts, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for purity assessment. In a typical GC analysis, a sample of this compound is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The eluted compounds are then detected by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern, allowing for definitive identification. For this compound, this technique can effectively identify and quantify impurities such as residual methanol, maleic anhydride, or dimethyl maleate. The purity of this compound is often determined to be greater than 90% using GC analysis.

A GC-MS analysis of this compound will produce a chromatogram with a major peak corresponding to the compound itself, and potentially smaller peaks for any impurities. The mass spectrum associated with the this compound peak serves as a fingerprint for its identification.

Table 1: GC-MS Data for this compound nih.gov

| Parameter | Value |

| Instrument | HITACHI RMU-7M |

| Ionization Mode | EI-B (Positive) |

| Top 5 Peaks (m/z) | Relative Intensity |

| 54.0 | 99.99 |

| 113.0 | 81.13 |

| 26.0 | 71.96 |

| 31.0 | 31.96 |

| 29.0 | 23.71 |

This interactive table displays characteristic mass spectrometry peaks for this compound, aiding in its identification.

High-Performance Liquid Chromatography (HPLC) is another vital technique, particularly for non-volatile impurities or for monitoring the composition of reaction mixtures. Reversed-phase HPLC (RP-HPLC) is a common mode used for analyzing acidic compounds like this compound. thermofisher.com In this method, a liquid sample is passed through a column packed with a non-polar stationary phase (like C18). A polar mobile phase, often a mixture of water with an organic solvent like acetonitrile or methanol and an acid modifier (e.g., phosphoric acid), is used to elute the compounds. thermofisher.comcore.ac.uk Detection is typically performed using an ultraviolet (UV) detector, as the double bond in this compound absorbs UV light. sielc.com HPLC can be used to separate this compound from its isomer, monomethyl fumarate, as well as from maleic acid. sapub.org

Thermal and Thermomechanical Analysis of this compound Derivatives

Thermal analysis techniques are crucial for characterizing the properties of polymers and other materials derived from this compound. These methods measure changes in physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. arxiv.org DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymeric materials. arxiv.org

For polymers derived from this compound, such as copolymers with other vinyl monomers, DSC provides critical information about their working temperature range and processing conditions. The glass transition temperature (Tg) is a key parameter, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-change in the heat flow signal in a DSC thermogram.

Table 2: Illustrative DSC Data for a Related Polymer System (PMMA) arxiv.org

| Polymer | Glass Transition Temperature (Tg) |

| Poly(methyl methacrylate) (PMMA) | ~105 °C |

This table provides a representative glass transition temperature for a related polymer, illustrating the type of data obtained from DSC analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This technique is primarily used to evaluate the thermal stability and decomposition profile of materials. uctm.edu For polymers derived from this compound, TGA determines the temperatures at which the material begins to degrade, the rate of degradation, and the amount of residual mass at high temperatures.

A typical TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to distinguish different stages of decomposition.

Studies on copolymers containing maleimide (B117702) or maleic anhydride moieties demonstrate how TGA is used to assess thermal stability. For example, a homopolymer of N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide showed a two-step decomposition process, with the initial mass loss occurring at a high temperature. uctm.edu Thermal analysis of copolymers of active esters also reveals degradation temperatures, which are influenced by the copolymer composition. mdpi.com

Table 3: Illustrative TGA Data for a Maleimide Copolymer uctm.edu

| Polymer Sample | Decomposition Step | Mass Loss (%) |

| PMPM Homopolymer | Step 1 | 40 - 45 |

| Step 2 | 45 - 48 | |

| CMPMM5 Copolymer | - | - |

This interactive table presents decomposition data for a related maleimide polymer, showcasing the information derived from TGA.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic behavior of polymers. youtube.com A sinusoidal stress is applied to a sample, and the resulting strain is measured. youtube.com This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response (energy dissipation). The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), or damping factor, which provides information about the glass transition and other relaxation processes. eag.com

For derivatives of this compound, particularly copolymers, DMA is invaluable for understanding the relationship between molecular structure and mechanical properties. The glass transition temperature (Tg) can be identified by a sharp drop in the storage modulus and a peak in the tan δ curve. youtube.com This information is critical for predicting a material's performance, including its stiffness, impact resistance, and operational temperature range.

While specific DMA data for polymers of this compound are scarce, data from related systems, such as poly(methyl methacrylate) (PMMA), illustrate the principles. A DMA scan of PMMA shows a high storage modulus in the glassy region, followed by a significant drop at the glass transition temperature, accompanied by a prominent tan δ peak. nih.gov

Table 4: Illustrative DMA Parameters for a Thermoplastic Polymer youtube.com

| Parameter | Description | Typical Observation at Tg |

| Storage Modulus (E') | Measure of stored elastic energy | Sharp decrease |

| Loss Modulus (E'') | Measure of dissipated energy (heat) | Reaches a maximum |

| Tan Delta (tan δ) | Ratio of E''/E' (damping) | Reaches a maximum |

This table outlines the key parameters measured in DMA and their typical behavior at the glass transition temperature.

Structural Elucidation and Morphological Analysis

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For a pure organic compound like this compound, this analysis serves to verify its elemental composition against the theoretical values calculated from its molecular formula. This is a critical step in confirming the identity and purity of a newly synthesized compound.

The molecular formula for this compound is C₅H₆O₄. biosynth.com Based on this, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The analysis is typically performed using a dedicated CHNS analyzer where the sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

Table 5: Theoretical Elemental Composition of this compound (C₅H₆O₄)

| Element | Atomic Weight (u) | Number of Atoms | Total Weight | Percentage (%) |

| Carbon (C) | 12.011 | 5 | 60.055 | 46.19 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.65 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 49.19 |

| Total | 130.10 | 100.00 |

This interactive table details the calculated theoretical elemental composition of this compound.

Experimental results from elemental analysis are typically expected to be within ±0.4% of the theoretical values to confirm the compound's identity and high purity. mpg.de

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful analytical technique that provides high-resolution imaging of a sample's surface topography and composition. The method involves scanning a focused beam of electrons onto a specimen, which results in the emission of various signals from the sample surface. mpg.de The primary signals utilized are secondary electrons (SE), which yield detailed information about the surface morphology and topography, and backscattered electrons (BSE), which provide contrast related to the atomic number of the elements in the sample. mpg.de

While direct SEM studies specifically detailing the morphology of pure this compound are not prevalent in the reviewed literature, the technique's application to its parent compound, maleic acid, and related derivatives illustrates its utility. For instance, SEM has been employed to examine the morphological effects of maleic acid on biological tissues. In one study, the renal tissue of subjects administered maleic acid was examined using SEM, which revealed significant, dose-dependent injury and necrosis in specific tubular cells of the kidney. nih.gov This demonstrates SEM's capacity to elucidate the interaction of maleates at a microstructural level.

In materials science, SEM is fundamental for characterizing powders, a common form for organic compounds like maleates. whiterose.ac.uk It allows for the detailed analysis of particle attributes such as size, shape, surface texture, and aggregation. whiterose.ac.ukresearchgate.net For example, SEM analysis of a magnesium-based metal-organic framework (Mg-MOF-74) synthesized using a maleic acid-derived linker showed needle-shaped crystals aggregating into a cauliflower-like morphology. researchgate.net Such analysis would be critical for quality control and understanding the physical properties of this compound powder, should it be used in applications like polymer or pharmaceutical formulations where particle characteristics are crucial.

The general procedure for preparing a dry powder sample like this compound for SEM analysis involves mounting the specimen on a stub with an adhesive and then sputter-coating it with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam. nih.gov The instrument then scans the surface, and detectors collect the emitted electrons to form an image.

Table 1: Typical Information Obtained from SEM Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Morphology | Provides information on the shape and surface features of particles. | Determines if crystals are acicular (needle-like), prismatic, or irregular. |

| Particle Size | Measures the dimensions of individual particles. | Crucial for solubility, dissolution rate, and flowability in formulations. |

| Surface Topography | Details the texture of the particle surface (e.g., smooth, rough, porous). nih.gov | Influences bulk properties like friction, adhesion, and reactivity. |

| Aggregation | Shows how individual particles cluster together. | Affects bulk density and handling of the powder. |

| Compositional Contrast | Backscattered electrons can differentiate phases with different average atomic numbers. mpg.de | Useful for identifying impurities or different crystalline phases. |

X-ray Diffraction (XRD) and Crystallography (where relevant for maleates/fumarates)

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of solid materials. It operates on the principle of Bragg's Law (nλ = 2d sinθ), where X-rays are diffracted by the periodic arrangement of atoms in a crystal lattice. americanpharmaceuticalreview.com The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline solid, allowing for phase identification, determination of lattice parameters, and assessment of crystallinity. mdpi.com

For maleates and their isomers, fumarates, XRD is invaluable for distinguishing between the cis (maleate) and trans (fumarate) configurations. Maleic acid and fumaric acid, for example, produce distinctly different XRD patterns due to their different molecular symmetries and crystal packing. americanpharmaceuticalreview.comwikipedia.org This analytical capability is essential for confirming the isomeric purity of this compound, as isomerization to monomethyl fumarate can occur. The product of the isomerization of maleic acid to fumaric acid can be identified by its characteristic diffraction peaks. acs.org

Powder X-ray Diffraction (PXRD) is the most common XRD method for analyzing polycrystalline powders. In a typical analysis, the sample is exposed to monochromatic X-rays, and the intensity of the diffracted beams is measured as a function of the diffraction angle (2θ). mdpi.com

Crystallographic studies on maleic acid have confirmed its planar molecular structure and have detailed the presence of both intramolecular and intermolecular hydrogen bonds. wikipedia.org Similar analyses of transition metal maleate derivatives have determined their crystal systems and space groups, providing fundamental data on their atomic arrangement. cambridge.org Although specific crystallographic data for this compound is not detailed in the provided sources, it is expected that XRD would be the definitive method for determining its crystal structure.

Table 2: Representative XRD Peak Data for Fumaric Acid This table illustrates the type of data obtained from an XRD analysis, using fumaric acid as an example relevant to maleate chemistry.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity |

|---|---|---|

| 18.4 | 4.82 | Major |

| 22.8 | 3.89 | Major |

| 28.7 | 3.11 | Major |

| 29.4 | 3.04 | Major |

| 31.2 | 2.86 | Major |

| 35.8 | 2.51 | Major |

Data derived from a study on the isomerization of maleic acid. acs.org

Rheological Studies of this compound-Containing Systems

Rheology is the study of the flow and deformation of matter. Rheological studies are crucial for characterizing the behavior of materials under applied stress or strain, which is particularly relevant for liquid or semi-solid systems containing this compound, such as polymer solutions, resins, or gels. Key properties measured include viscosity (resistance to flow) and viscoelasticity (a material's ability to exhibit both viscous and elastic characteristics). nih.govnih.gov

While specific rheological data for this compound itself is limited in the literature, studies on related polymer systems provide insight into the methodologies used. For example, the rheological properties of systems containing poly(methylvinylether-co-maleic anhydride) (a polymer related to maleates) have been extensively studied. nih.gov These studies utilize techniques like controlled stress flow rheometry and oscillatory rheometry to characterize the material's behavior. nih.gov

In a system where this compound is incorporated into a polymer matrix, rheological analysis would provide information on how it affects the formulation's processability and performance. For instance, adding this compound could act as a plasticizer, reducing the system's viscosity and storage modulus (G'), or as a reactive diluent that alters the rheological profile during curing.

Oscillatory rheometry is a powerful tool for probing the structure of viscoelastic materials. It involves applying a small, sinusoidal strain and measuring the resulting stress. This allows for the determination of the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. nih.gov

Table 3: Key Rheological Parameters and Their Significance

| Parameter | Symbol | Description | Relevance for this compound Systems |

|---|---|---|---|

| Viscosity | η | A measure of a fluid's resistance to flow under shear stress. | Determines ease of pumping, mixing, and application (e.g., coating, injection molding). |

| Storage Modulus | G' | Represents the elastic energy stored in the material during deformation. | Indicates the solid-like behavior or structure of a gel or polymer network. nih.gov |

| Loss Modulus | G'' | Represents the energy dissipated as heat (viscous response) during deformation. | Indicates the liquid-like behavior of a material. nih.gov |

| Loss Tangent (Tan δ) | G''/G' | The ratio of the loss modulus to the storage modulus. | A value > 1 indicates more liquid-like behavior; a value < 1 indicates more solid-like behavior. nih.gov |

| Flow Behavior | N/A | Describes how viscosity changes with shear rate (e.g., Newtonian, pseudoplastic/shear-thinning, dilatant/shear-thickening). | Predicts how the material will behave under different processing conditions. Formulations containing maleic anhydride copolymers often exhibit pseudoplastic flow. nih.gov |

These studies are critical for designing formulations for applications such as adhesives, coatings, and biomedical materials, ensuring the final product has the desired mechanical and flow properties. nih.gov

Future Research Trajectories for Monomethyl Maleate Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of monomethyl maleate (B1232345) involves the esterification of maleic anhydride (B1165640) with methanol (B129727). scientific.net This initial reaction is typically rapid and can proceed even without a catalyst to form the monoester. researchgate.net However, the subsequent conversion to dimethyl maleate is a slower, reversible reaction that requires catalysis. Future research will likely focus on optimizing the selective production of monomethyl maleate by exploring advanced catalytic systems that offer improved efficiency, selectivity, and sustainability over traditional methods.

Historically, homogeneous acid catalysts like sulfuric acid have been employed. While effective, these catalysts present challenges such as equipment corrosion, difficult separation from the product, and environmental concerns. Consequently, a significant research trajectory involves the development and refinement of heterogeneous catalysts. Solid acid catalysts, including ion-exchange resins and zeolites like H-Y zeolite, have already been investigated for the broader esterification process and have shown promise. researchgate.net

Future work could concentrate on:

Designing Novel Heterogeneous Catalysts: Creating catalysts with tailored pore structures and active sites to maximize the yield of this compound while preventing the formation of the diester byproduct.

Green Catalytic Systems: Investigating biocatalysts or other environmentally benign catalytic systems that can operate under milder reaction conditions, potentially at room temperature, further reducing the energy consumption of the process. google.com

Process Intensification: Exploring continuous flow reactors and membrane-based separation techniques to improve reaction efficiency and simplify product purification, moving away from traditional batch reactor setups. scientific.netdocumentsdelivered.com

Development of Advanced this compound-Derived Materials

This compound serves as a valuable monomer in the synthesis of polymers. chemicalbook.comgoogle.com Unlike its corresponding diester, which polymerizes with difficulty, this compound polymerizes readily, especially in the presence of catalysts, to form products that are typically insoluble in common organic solvents and infusible. google.com The resulting polymers possess free carboxyl groups, lending them the character of polybasic acids which can be further modified. google.com

Future research is expected to leverage these properties to create advanced materials with tailored functionalities:

Biodegradable Elastomers: Building on research into polymers created from citric acid, maleic anhydride, and diols, this compound can be explored as a key ingredient in soft, biodegradable elastomers. nih.gov These materials are critical for emerging technologies like tissue engineering and the fabrication of medical devices such as 3D microchanneled scaffolds. nih.gov

Functional Copolymers: The reactivity of this compound allows for copolymerization with other monomers to create materials with a wide range of properties. google.com Research into joint polymers, for instance with methyl methacrylate (B99206), has yielded materials that are insoluble in some solvents but swell in others, indicating potential for applications in controlled-release systems or specialized coatings. google.com

High-Performance Resins: As a relative of maleic anhydride, a key component in unsaturated polyester (B1180765) resins, this compound is a candidate for developing new resins and composites. chemicalbook.comclearsynth.com Its ability to form cross-linked networks could be exploited to enhance the hardness and toughness of polymer films. wikipedia.org

Table 1: Properties of this compound-Based Polymers This table is interactive. You can sort and filter the data.

| Polymer Type | Key Characteristics | Potential Applications | Source(s) |

|---|---|---|---|

| Homopolymer | Insoluble in common organic solvents, infusible, hard, and brittle. | In-situ polymerization applications, polybasic acid resins. | google.com |

| Copolymer (with Methyl Methacrylate) | Fine white powder, insoluble in acetone (B3395972) and ethyl acetate, swells in benzene. | Molded objects, specialized coatings. | google.com |

| Poly(octamethylene maleate (anhydride) citrate) (POMaC) | Biodegradable, soft, elastic, dual crosslinking mechanism. | Tissue engineering scaffolds, soft tissue mimicry. | nih.gov |

Deepening Understanding of Reaction Mechanisms and Kinetics